molecular formula C17H25N3O3S B2434720 Piperidin-1-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone CAS No. 510734-56-2

Piperidin-1-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone

Cat. No.: B2434720
CAS No.: 510734-56-2
M. Wt: 351.47
InChI Key: XTUGUVJWCYBOLB-UHFFFAOYSA-N
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Description

Piperidin-1-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone is a complex organic compound that features a piperidine ring, a piperazine ring, and a toluene sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-1-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of 1,5-diaminopentane.

    Introduction of the Piperazine Ring: Piperazine can be synthesized by the reaction of ethylenediamine with diethylene glycol.

    Sulfonylation: The toluene sulfonyl group is introduced by reacting piperazine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the piperidine and piperazine derivatives using a coupling agent like carbonyldiimidazole (CDI) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Oxidation can lead to the formation of N-oxides or sulfoxides.

    Reduction: Reduction typically yields alcohols or amines.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Piperidin-1-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties .

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Piperidin-1-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and piperazine rings can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The sulfonyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Piperidin-1-yl-[4-(methylsulfonyl)-piperazin-1-yl]-methanone
  • Piperidin-1-yl-[4-(ethylsulfonyl)-piperazin-1-yl]-methanone

Uniqueness

Piperidin-1-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone is unique due to the presence of the toluene sulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and ability to penetrate biological membranes, making it a valuable scaffold for drug development.

Biological Activity

Piperidin-1-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Molecular Formula : C19H24N4O2S
Molecular Weight : 376.55 g/mol
CAS Number : 1185309-92-5

The compound features a piperidine ring, a piperazine moiety, and a toluene sulfonyl group, which contribute to its biological properties.

1. Antibacterial Activity

Research indicates that compounds with similar structural frameworks exhibit varying degrees of antibacterial activity. For instance, studies have shown that piperidine derivatives can demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The antibacterial effects are often attributed to the inhibition of bacterial enzymes or disruption of cell wall synthesis.

2. Enzyme Inhibition

This compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Compounds in this class have shown strong inhibitory effects, with IC50 values indicating significant potency . Enzyme inhibition is crucial for the development of treatments for conditions like Alzheimer's disease and urinary tract infections.

3. Anticancer Activity

The compound's potential in cancer therapy is supported by studies demonstrating its ability to inhibit the growth of various cancer cell lines. For example, related compounds have been shown to inhibit Na+/K(+)-ATPase activity and Ras oncogene activity in cancer cells, suggesting a mechanism by which they may suppress tumor growth .

The biological activities of piperidine derivatives can be attributed to several mechanisms:

  • Receptor Interaction : Many piperidine-based compounds interact with neurotransmitter receptors, influencing signaling pathways that regulate various physiological processes.
  • Enzyme Modulation : The ability to inhibit specific enzymes allows these compounds to alter metabolic pathways, making them valuable in treating metabolic disorders.
  • Antimicrobial Mechanisms : The structural features of these compounds enable them to penetrate bacterial membranes effectively, leading to cell lysis or dysfunction.

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of synthesized piperidine derivatives, several compounds demonstrated significant activity against Escherichia coli and Staphylococcus aureus. The most active compounds exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL . Such findings highlight the potential for developing new antibacterial agents from this chemical class.

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory properties of piperidine derivatives against AChE. Compounds were tested for their IC50 values, revealing some derivatives with values below 10 µM, indicating strong inhibitory potential suitable for Alzheimer’s disease therapeutics .

Summary Table of Biological Activities

Biological ActivityObserved EffectsReference
AntibacterialModerate to strong activity against several strains
Enzyme InhibitionStrong AChE and urease inhibition
AnticancerGrowth inhibition in various cancer cell lines

Properties

IUPAC Name

[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c1-15-5-7-16(8-6-15)24(22,23)20-13-11-19(12-14-20)17(21)18-9-3-2-4-10-18/h5-8H,2-4,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUGUVJWCYBOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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